
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a benzenesulfonyl group and a 3-oxobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the benzenesulfonyl group.
Another synthetic route involves the alkylation of cyclohex-2-en-1-one with 3-oxobutyl bromide in the presence of a strong base such as sodium hydride. This reaction results in the formation of the desired product through the addition of the 3-oxobutyl group to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzenesulfonyl)cyclohex-2-en-1-one: Lacks the 3-oxobutyl group.
4-(3-Oxobutyl)cyclohex-2-en-1-one: Lacks the benzenesulfonyl group.
4-(Benzenesulfonyl)-4-(2-oxopropyl)cyclohex-2-en-1-one: Contains a 2-oxopropyl group instead of a 3-oxobutyl group.
Uniqueness
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one is unique due to the presence of both the benzenesulfonyl and 3-oxobutyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
81842-42-4 |
|---|---|
Fórmula molecular |
C16H18O4S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18O4S/c1-13(17)7-10-16(11-8-14(18)9-12-16)21(19,20)15-5-3-2-4-6-15/h2-6,8,11H,7,9-10,12H2,1H3 |
Clave InChI |
HCOSXZKXMFYADZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


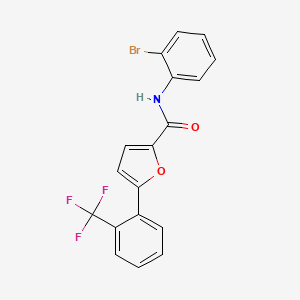

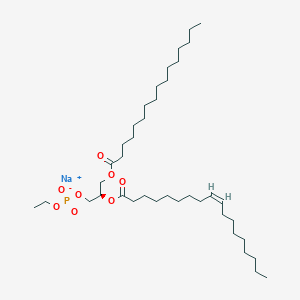
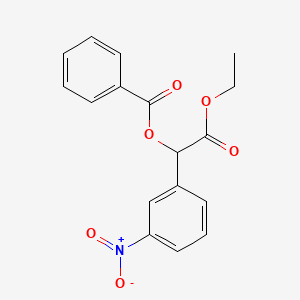

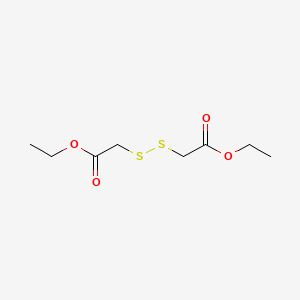





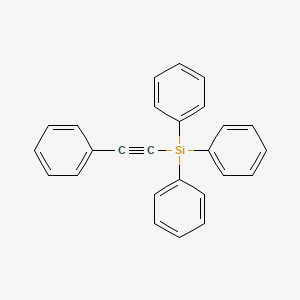
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)

